BenchChemオンラインストアへようこそ!

(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol

Spirocyclic chemistry Conformational analysis Drug design

(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol (CAS 2097956-15-3) is a spirocyclic amino alcohol featuring a 2-azaspiro[4.4]nonane core substituted with a 3-aminopropyl group at the nitrogen atom and a hydroxymethyl group at the 4-position. Its molecular formula is C₁₂H₂₄N₂O (MW 212.33 g/mol).

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
CAS No. 2097956-15-3
Cat. No. B1479144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol
CAS2097956-15-3
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CN(CC2CO)CCCN
InChIInChI=1S/C12H24N2O/c13-6-3-7-14-8-11(9-15)12(10-14)4-1-2-5-12/h11,15H,1-10,13H2
InChIKeyPYONUMUNYDRNDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol (CAS 2097956-15-3) – Spirocyclic Amino Alcohol for CNS & Medicinal Chemistry Research


(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol (CAS 2097956-15-3) is a spirocyclic amino alcohol featuring a 2-azaspiro[4.4]nonane core substituted with a 3-aminopropyl group at the nitrogen atom and a hydroxymethyl group at the 4-position. Its molecular formula is C₁₂H₂₄N₂O (MW 212.33 g/mol) . The 2-azaspiro[4.4]nonane scaffold has been validated preclinically for anticonvulsant activity, with various N-substituted derivatives demonstrating ED₅₀ values in the MES seizure model [1]. This specific compound represents a functionalized analog designed as a versatile building block for medicinal chemistry, particularly for CNS-targeted drug discovery programs where the constrained spirocyclic geometry can confer improved receptor selectivity and metabolic stability relative to linear or monocyclic amine scaffolds [2].

Why (2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol Cannot Be Replaced by Other Spirocyclic Amino Alcohols


Close structural analogs of (2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol differ in at least one critical parameter—spiro ring architecture, N-alkyl chain length, or terminal functional group—each of which governs the compound's physicochemical profile and biological recognition . The spiro[4.4]nonane core enforces a distinct spatial arrangement relative to the spiro[4.5]decane analog (2-(2-aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol, altering the presentation of the amine and hydroxyl pharmacophores to biological targets . Even seemingly minor modifications, such as replacing the aminopropyl chain with a carboxyethyl group (as in 3-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid), switch the terminal charge state from basic to acidic at physiological pH, fundamentally changing solubility, membrane permeability, and target engagement profiles . These differences make generic substitution unreliable without direct experimental validation.

Quantitative Comparative Evidence: (2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol vs. Closest Analogs


Spiro Core Ring Size: [4.4]nonane vs. [4.5]decane Conformational Constraint

The 2-azaspiro[4.4]nonane core of the target compound provides a more compact, rigid bicyclic framework than the 2-azaspiro[4.5]decane system found in the closest isomeric analog (2-(2-aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol. The [4.4] system has two cyclopentane-like rings, while the [4.5] system incorporates one cyclopentane and one cyclohexane ring, resulting in different ring puckering dynamics and spatial projection of substituents [1]. SAR studies on anticonvulsant 2-azaspiro derivatives have demonstrated that the [4.4]nonane and [4.5]decane scaffolds yield distinct activity profiles; for example, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione showed anti-MES activity at 100 mg/kg in mice, whereas the corresponding [4.5]decane-1,3-dione analog exhibited a different potency and safety window .

Spirocyclic chemistry Conformational analysis Drug design

N-Substituent Chain Length: Aminopropyl vs. Aminoethyl Pharmacophore Reach

The target compound bears a 3-aminopropyl chain on the spiro nitrogen, whereas the closest commercially available analog carries a 2-aminoethyl substituent. This one-methylene difference alters the reach and conformational flexibility of the terminal amine, impacting binding to receptor pockets . In the context of CNS-active 2-azaspiro[4.4]nonane derivatives (e.g., 5-HT1A/5-HT2A receptor ligands), the length of the N-alkyl linker between the spiro core and the terminal aryl/heteroaryl group directly modulates receptor affinity and selectivity [1].

Pharmacophore modeling Structure-activity relationship GPCR ligand design

Terminal Functional Group: Primary Amine vs. Carboxylic Acid (Charge State & Solubility)

Replacement of the terminal amine with a carboxylic acid, as in 3-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid, reverses the charge state at physiological pH (pH 7.4). The target compound's primary amine (predicted pKa ~10–11) is predominantly protonated and positively charged, whereas the carboxylic acid analog (predicted pKa ~4–5) is deprotonated and negatively charged . This charge reversal has profound consequences for aqueous solubility, passive membrane permeability, and interactions with biological targets (e.g., GPCR binding pockets that favor cationic amines vs. carboxylate recognition sites) [1].

Physicochemical profiling LogD Permeability

Hydroxymethyl Substituent: Hydrogen-Bonding Capability vs. Unsubstituted Core

The 4-hydroxymethyl group on the spiro[4.4]nonane ring differentiates the target compound from the unsubstituted parent 2-azaspiro[4.4]nonane scaffold. This primary alcohol serves as both a hydrogen-bond donor and acceptor, increasing aqueous solubility and providing a metabolic soft spot that can be exploited for prodrug design or blocked to improve stability . In anticonvulsant spiro[4.4]nonane-1,3-dione series, introduction of hydroxyl-containing substituents correlated with improved solubility and modified pharmacokinetic profiles [1].

Hydrogen bonding Metabolic stability Solubility enhancement

Where to Use (2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol in Research and Industrial Contexts


CNS Drug Discovery Programs Targeting GPCRs and Ion Channels

The 2-azaspiro[4.4]nonane scaffold is established in the anticonvulsant and serotonergic receptor literature, where spirocyclic constraint improves receptor selectivity [1]. The aminopropyl and hydroxymethyl substituents on this compound provide the necessary functional handles for linking to aryl/heteroaryl pharmacophores via amide bond formation or reductive amination, enabling rapid library generation for SAR exploration at 5-HT1A, 5-HT2A, and related CNS targets [2].

Spirocyclic Fragment Library Construction for FBDD (Fragment-Based Drug Discovery)

With its balanced molecular weight (212.33 g/mol), dual hydrogen-bonding groups, and rigid spirocyclic geometry, this compound meets the physicochemical criteria for a high-quality fragment (MW <250, cLogP <3, HBD ≤3, HBA ≤6) [1]. It can serve as a primary amine-containing fragment for covalent or non-covalent screening libraries, offering a three-dimensional scaffold that is underrepresented in traditional flat aromatic fragment collections [2].

Synthesis of Bifunctional Spirocyclic Crosslinkers and PROTAC Building Blocks

The orthogonal reactivity of the primary amine (nucleophilic) and the hydroxymethyl group (electrophilic after activation, or nucleophilic after deprotonation) enables sequential derivatization [1]. This makes the compound useful for constructing heterobifunctional molecules such as PROTACs (Proteolysis-Targeting Chimeras), where the spirocyclic core can act as a rigid linker domain that influences ternary complex formation and target degradation efficiency [2].

Preclinical Anticonvulsant and Neuropathic Pain Research

Given the validated anticonvulsant activity of structurally related 2-azaspiro[4.4]nonane-1,3-dione derivatives in the MES model (ED50 values in the range of 30–100 mg/kg in rodents) [1], the target compound—as a functionalized intermediate—can be elaborated into novel analogs for screening in seizure and neuropathic pain models, potentially offering improved therapeutic indices over earlier generation spirocyclic anticonvulsants [2].

Quote Request

Request a Quote for (2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.